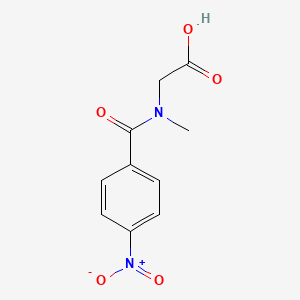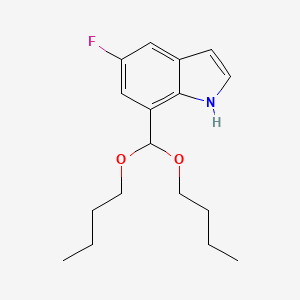![molecular formula C17H16ClN3O B13881265 N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide typically involves the condensation of 2-chlorobenzylamine with anthranilic acid, followed by cyclization and acetylation reactions. The general synthetic route can be summarized as follows:
Condensation: 2-chlorobenzylamine reacts with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazoline ring system.
Acetylation: The final step involves the acetylation of the quinazoline derivative using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the quinazoline ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups into the chlorophenyl moiety.
Aplicaciones Científicas De Investigación
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry and material science.
Biology: It serves as a probe molecule for studying biological processes involving quinazoline-based compounds, such as enzyme inhibition and receptor binding.
Medicine: The compound and its derivatives have potential therapeutic applications, particularly as anticancer, anti-inflammatory, and antimicrobial agents.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can interfere with cancer cell growth and survival. Additionally, the compound may modulate other signaling pathways, contributing to its anti-inflammatory and antimicrobial activities.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-[(2-fluorophenyl)methyl]-4H-quinazolin-2-yl]acetamide
- N-[3-[(2-bromophenyl)methyl]-4H-quinazolin-2-yl]acetamide
- N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide
Uniqueness
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s lipophilicity and electron-withdrawing effects, influencing its reactivity and interaction with molecular targets. Compared to its fluorinated, brominated, or methylated analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C17H16ClN3O |
|---|---|
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C17H16ClN3O/c1-12(22)19-17-20-16-9-5-3-7-14(16)11-21(17)10-13-6-2-4-8-15(13)18/h2-9H,10-11H2,1H3,(H,19,20,22) |
Clave InChI |
LLNVNGJJNXVGGU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
![6-(4-Methoxyphenyl)-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881205.png)

![2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid](/img/structure/B13881231.png)
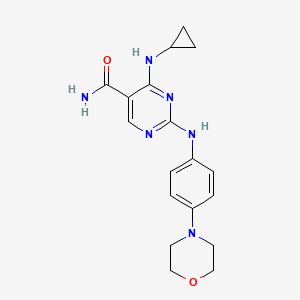
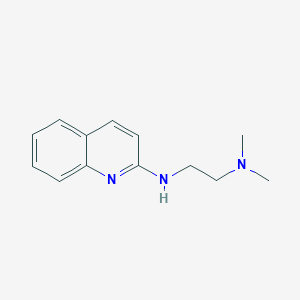
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
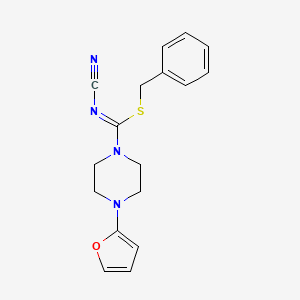

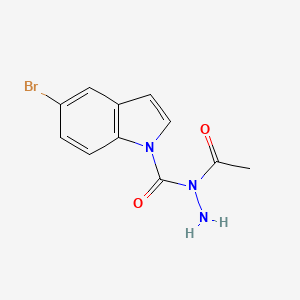

![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
